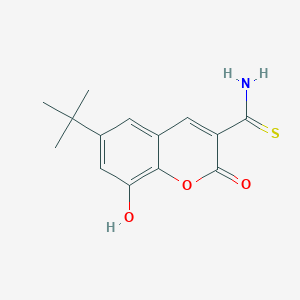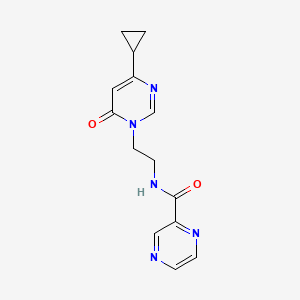![molecular formula C16H18N2OS B2461592 N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide CAS No. 2329225-15-0](/img/structure/B2461592.png)
N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide is a compound that belongs to the class of thienopyridines Thienopyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenyl derivatives with sulfur-containing reagents to form the thienopyridine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antithrombotic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine derivative known for its antiplatelet activity.
Ticlopidine: Similar in structure and function to clopidogrel, used as an antiplatelet agent.
Uniqueness
N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other thienopyridine derivatives .
Properties
IUPAC Name |
N-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(19)17-15-4-2-13(3-5-15)10-18-8-6-16-14(11-18)7-9-20-16/h2-5,7,9H,6,8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKKCDKYTKVLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2461511.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2461512.png)




![2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2461521.png)

![ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2461526.png)

![1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B2461528.png)
![1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2461529.png)

